molecular formula C21H42O2 B161966 2-Ethylhexanoic acid CAS No. 125804-07-1

2-Ethylhexanoic acid

Cat. No.: B161966
CAS No.: 125804-07-1
M. Wt: 326.6 g/mol
InChI Key: BFRLRPIMWQKGTM-UHFFFAOYSA-N
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Description

It is a carboxylic acid that appears as a colorless viscous oil and is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents . This compound is supplied as a racemic mixture and is known for its applications in various industrial processes.

Safety and Hazards

2-Ethylhexanoic acid is harmful if swallowed and in contact with skin. It causes severe skin burns and eye damage. It is suspected of damaging the unborn child .

Future Directions

The global 2-Ethylhexanoic Acid market has expanded to reach approximately 280 thousand tonnes in 2022 and is expected to grow at a healthy CAGR of 3.08% during the forecast period until 2032 . The primary driver is the expanding demand for plastic products in the packaging sector with industrialization across the globe .

Biochemical Analysis

Biochemical Properties

2-Ethylhexanoic acid plays a significant role in biochemical reactions, particularly in the formation of metal complexes. These complexes are used in organic and industrial chemical synthesis, functioning as catalysts in polymerizations and oxidation reactions . The compound interacts with metal cations to form ethylhexanoate complexes, which are highly soluble in nonpolar solvents . These interactions are crucial for various biochemical processes, including the regulation of enzyme activities and the stabilization of protein structures.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to regulate the rhythmic expression of genes involved in glucose and lipid metabolism, such as PLIN2 and AVPR1A . Additionally, this compound acts as a negative regulator of adipocyte differentiation by modulating the expression of early-phase genes like MMP3 . These effects highlight the compound’s role in controlling adipogenesis, adipocyte size, and insulin sensitivity in obesity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It regulates the intracellular concentration of cyclic nucleotides by catalyzing the hydrolysis of cGMP to 5’-GMP . This regulation is essential for nitric-oxide-generated cGMP signaling pathways . The compound’s ability to modulate enzyme activities and gene expression underscores its importance in various biochemical and physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies indicate that this compound can influence cellular processes over extended periods, potentially leading to changes in cell function and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound does not exhibit adverse effects on reproduction at the highest doses tested . At high doses, this compound can cause kidney pathology and other toxic effects . These findings highlight the importance of dosage considerations in the use of this compound in biochemical and pharmacological research.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the anaerobic degradation pathway. This pathway involves multiple groups of bacteria that degrade the compound through a two-phase process . The compound’s interactions with enzymes and cofactors in these pathways are essential for its metabolism and the regulation of metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in nonpolar solvents facilitates its distribution in lipid-rich environments . These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within cells can affect its activity and function, particularly in processes involving lipid metabolism and enzyme regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexanoic acid is produced industrially from propylene. The process involves several steps:

    Hydroformylation of Propylene: Propylene is hydroformylated to give butyraldehyde.

    Aldol Condensation: The butyraldehyde undergoes aldol condensation to form 2-ethylhexenal.

    Hydrogenation: 2-Ethylhexenal is hydrogenated to produce 2-ethylhexanal.

    Oxidation: Finally, 2-ethylhexanal is oxidized to yield this compound.

Industrial Production Methods: An efficient method for the synthesis of this compound involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide in isobutanol as a solvent under mild conditions. This method achieves high selectivity (>99%) for this compound .

Chemical Reactions Analysis

2-Ethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Oxygen or air in the presence of N-hydroxyphthalimide.

    Reduction: Common reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various reagents depending on the desired substitution product.

Major Products:

    Oxidation: Produces various oxidized derivatives.

    Reduction: Produces alcohols.

    Substitution: Produces substituted carboxylic acids.

Scientific Research Applications

2-Ethylhexanoic acid has numerous applications in scientific research and industry:

Comparison with Similar Compounds

2-Ethylhexanoic acid is unique due to its ability to form highly soluble metal complexes in nonpolar solvents. Similar compounds include:

  • 2-Methylhexane
  • 3-Methylhexane
  • 2-Methylheptane
  • 3-Methylheptane
  • 2-Ethylhexanol
  • Valproic acid
  • Propylheptyl alcohol

These compounds share structural similarities but differ in their specific applications and properties. For instance, 2-ethylhexanol is primarily used as a plasticizer, while valproic acid is a well-known pharmaceutical compound used in the treatment of epilepsy.

Properties

CAS No.

125804-07-1

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

tridecyl 2-ethylhexanoate

InChI

InChI=1S/C21H42O2/c1-4-7-9-10-11-12-13-14-15-16-17-19-23-21(22)20(6-3)18-8-5-2/h20H,4-19H2,1-3H3

InChI Key

BFRLRPIMWQKGTM-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCOC(=O)C(CC)CCCC

boiling_point

442 °F at 760 mm Hg (NTP, 1992)
228.0 °C
228 °C
227 °C
442°F

Color/Form

Clear liquid

density

0.903 (USCG, 1999)
0.9031 g/cu cm at 25 °C
Relative density (water = 1): 0.90
0.903

flash_point

260 °F (NTP, 1992)
114 °C (closed cup)
245 °F (118 °C) (OPEN CUP)
118 °C o.c.
260°F

melting_point

-117 °F (NTP, 1992)
-59 °C
-117°F

149-57-5
56006-48-5
61788-37-2
125804-07-1

physical_description

Ethylhexoic acid is a colorless to light yellow liquid with a mild odor. It will burn though it may take some effort to ignite. It is slightly soluble in water. It is corrosive to metals and tissue. It is used to make paint dryers and plasticizers.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
A colorless to light yellow liquid with a mild odor.

Pictograms

Health Hazard

solubility

less than 1 mg/mL at 84° F (NTP, 1992)
0.01 M
Soluble in ethyl ether, carbon tetrachloride;  slightly soluble in ethanol.
Solubility in water = 1.4 g/L water at 25 °C.
In water at 20 °C, 0.2 wt %. /2,000 mg/L/
2 mg/mL at 20 °C
Solubility in water, g/100ml: 0.14 (very poor)

Synonyms

2-ethylhexanoic acid
Sinesto B

vapor_density

5.0 (AIR= 1)
Relative vapor density (air = 1): 5

vapor_pressure

0.03 mmHg
0.03 mm Hg at 20 °C
Vapor pressure, Pa at 20 °C: 4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of TMIT (1.0 g, 6.33 mmol), 2-ethylhexyl acrylate (1.16 g, 6.33 mmol) and cesium carbonate (1.0 g, 3.3 mmol) in acetonitrile (15 mL) was stirred at room temperature for 24 h. The reaction mixture was filtered to separate solid cesium carbonate and solvent was evaporated from the filtrate to obtain the product as a colorless oil (1.9 g, 88 %). IR: 3325, 2961, 1732, 1595, 1480 cm31 1; 1H NMR (CDCl3, 500 MHz): δ3.96 (overlapping d, 2 H), 3.83 (t, 1.72 H), 3.22 (t, 0.28 H), 2.82 (t, 1.72 H), 2.71 (t, 0.28 H), 1.91 (bs, 1H), 1.42 (s, 6 H), 1.40 (s, 6H), 1.35-1.20 (m, 8 H), 0.85 (overlapping t, 6 H) ppm; 13C NMR (CDCl3, 125 MHz): δ205.8, 173.6, 171.9, 171.3, 130.2, 128.5, 88.7, 82.9, 70.35, 69.6, 67.2, 66.9, 66.8, 40.6, 38.6, 33.9, 31.4, 30.26, 30.21, 28.79, 28.71, 28.23, 25.8, 23.64, 22.83, 13.9, 10.9 ppm.
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

A series of emulsion polymerizations of dibromostyrene (DBS)/2-ethylhexyl acrylate (2-EHA) were carried out in 8 oz. bottles. All the ingredients (122.50 or 180 parts by weight deionized water, 3 parts sodium dodecyl sulfate, 0.3 parts potassium persulfate, 0.2 parts t-dodecyl mercaptan and 100 parts total monomers in the ratio desired in the polymer) were charged into 8 oz. bottles and flushed well with nitrogen, and then reacted at 50° C. to about 45.8 or 36.5% solids in 15 hr. The whole bottle was cooled to room temperature and 3 parts deionized water and 0.18 parts 50% H2O2 added, followed by agitation for 20 minutes. The results of these preparations are set forth in Table I. The latices in Examples 1 and 2 perform well in a variety of coating applications, and display improved flame retardancy, while the latices in Examples 3 through 5 give very soft and tacky coatings.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0 (± 1) mol
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reactant
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Type
reactant
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[Compound]
Name
t-dodecyl mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
reactant
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Name
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Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a solution of 2-ethyl hexanol (8.7 mmol) in CH2Cl2 (10 ml), RuCl3H2O (0.014 mmol) and tetra butyl ammonium bromide (0.2 mmol) were added. The mixture was heated at 40° C. and 30% H2O2 (v/v) (3 ml) was added dropwise. After 1 hours the reaction was complete. Water is added, the organic phase was separated, dried over sodium sulphate and evaporated under reduced pressure to give the crude product of the title that was purified by flash chromatography (pure CH2Cl2) obtaining 0.8 g of the desired product. Yield 65%.
Quantity
8.7 mmol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3H2O
Quantity
0.014 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods IV

Procedure details

12.82kg/h of 2-ethylhexanal and 1.79kg/h of oxygen (molar ratio 1:0.56) were caused to react in the presence of 1.9wt% of potassium 2-ethylhexanoate (prepared by the addition of KOH to the initial reaction mixture) at 40° C. and a pressure of 3 bar. 96 % of 2-ethylhexanoic acid having a color value of 4 were isolated by distillation (determined as specified in ISO 6271 ). The bottoms were recycled to the oxidation stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium 2-ethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
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Name
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0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethylhexanoic acid
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2-Ethylhexanoic acid
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of 2-ethylhexanoic acid?

A: this compound has the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A: Yes, 2-EHA's spectroscopic properties have been characterized. For instance, its 1H NMR (400 MHz, CDCl3) shows signals at δ 2.28 (tt, J = 8.5, 5.5 Hz, 1H), 1.72–1.42 (m, 4H), 1.39–1.21 (m, 4H), 1.00–0.82 (m, 6H), and its 13C NMR (101 MHz, CDCl3) displays peaks at δ 183.06, 77.16, 47.23, 31.60, 29.66, 25.32, 22.78, 14.06, and 11.90. []

Q3: How is this compound typically synthesized?

A: 2-EHA is commonly manufactured via an aldol condensation of butyraldehyde, followed by an oxidation step. []

Q4: Are there alternative methods for this compound synthesis?

A: Yes, researchers have explored the direct synthesis of 2-EHA from 2-ethylhexanol using a 5% ZnO-3% MgO/SiO2 catalyst and pure oxygen as the oxidizing agent. []

Q5: Can this compound be produced from renewable resources?

A: Research suggests potential for bio-based production. For example, 2-EHA can be incorporated into polyol synthesis using a base-catalyzed acid-epoxy reaction with epoxidized sucrose soyate. []

Q6: What are the common applications of this compound?

A: 2-EHA is widely used in various industrial applications, including its use as a reagent in organic synthesis, a plasticizer, and a precursor for metal salts used in lubricants and greases. [, ]

Q7: Can you elaborate on the use of this compound in lubricant formulations?

A: Cobalt and manganese salts of 2-EHA are frequently incorporated into grease and lubricant formulations due to their desirable properties. []

Q8: What role does this compound play in the synthesis of polymers?

A: 2-EHA is a key component in producing triethylene glycol di-2-ethylhexanoate, a plasticizer, using catalysts like sulfuric acid, phosphoric acid, and solid superacid catalysts. []

Q9: How is this compound metabolized in the body?

A: Studies in rats have shown that 2-EHA is rapidly metabolized, primarily via β-oxidation, with the main urinary metabolites being the glucuronide conjugate of 2-EHA, 2-ethyladipic acid, and other hydroxylated derivatives. [, ]

Q10: What are the toxicological implications of the stereochemistry of this compound?

A: Research suggests that the enantiomers of 2-EHA exhibit different potencies in inducing peroxisome proliferation in mouse liver cells. The (+)-(S)-enantiomer appears to be more potent than the (-)-(R)-enantiomer. []

Q11: What analytical techniques are used to detect and quantify this compound?

A: Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for the identification and quantification of 2-EHA in various matrices, including food products and biological samples. [, , ]

Q12: Are there any alternative analytical methods for this compound determination?

A: Yes, capillary electrophoresis with indirect UV detection has been employed to determine trace levels of 2-EHA in β-lactam antibiotics. []

Q13: Has the presence of this compound been reported in food products?

A: Yes, 2-EHA has been detected in baby food and fruit juices packaged in glass jars, with the contamination source being traced back to the plastic gaskets used in the lids. [, ]

Q14: What are the potential sources of this compound contamination in food?

A: The primary source of 2-EHA contamination in food products appears to be the migration of the compound from packaging materials, particularly the plastic gaskets used in the lids of glass jars. []

Q15: Does this compound exhibit catalytic activity in any reactions?

A: Yes, 2-EHA has been shown to act as a catalyst in organic synthesis. Notably, it promotes the Miyaura borylation of aryl and heteroaryl halides at room temperature, facilitating the formation of carbon-boron bonds. []

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